5,6-Dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]inden-1-one
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Overview
Description
5,6-Dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]inden-1-one:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction of the compound can yield various reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced indanone derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of various organic molecules. Its unique structure allows for the creation of complex molecular architectures .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting acetylcholinesterase, an enzyme associated with neurodegenerative diseases .
Medicine: The compound is explored for its therapeutic potential in treating conditions such as Alzheimer’s disease. Its ability to inhibit acetylcholinesterase makes it a candidate for drug development .
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it valuable for various applications .
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]inden-1-one involves its interaction with molecular targets such as acetylcholinesterase. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of acetylcholine . This leads to an increase in acetylcholine levels, which can improve cognitive function in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with similar therapeutic applications.
Galantamine: A natural alkaloid that also inhibits acetylcholinesterase.
Uniqueness: 5,6-Dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]inden-1-one is unique due to its specific structural features, such as the presence of methoxy groups and the pyridine ring. These features contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C17H15NO4 |
---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]inden-1-one |
InChI |
InChI=1S/C17H15NO4/c1-21-15-9-12-8-13(7-11-3-5-18(20)6-4-11)17(19)14(12)10-16(15)22-2/h3-6,8-10H,7H2,1-2H3 |
InChI Key |
SJNSMDISUUFMPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C2=O)CC3=CC=[N+](C=C3)[O-])OC |
Origin of Product |
United States |
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